Boc-d-cys(trt)-oh
Overview
Description
N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys(trt)-OH) is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
Boc-D-Cys(Trt)-OH, also known as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is primarily used in the field of peptide and protein chemistry . Its primary targets are amino acids, specifically the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) . These amino acids play crucial roles in various physiological functions, including neurotransmission and hormonal synthesis and secretion .
Mode of Action
This compound interacts with its targets through a process called pre-column derivatization . In this process, amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus Boc-D-Cys . This interaction results in the formation of derivatives that can be detected by their fluorescence .
Biochemical Pathways
The interaction of this compound with amino acids affects the biochemical pathways associated with the physiological functions of these amino acids. For instance, D-serine is involved in regulating neurotransmission , and D-aspartic acid controls the synthesis and secretion of hormones such as testosterone and melatonin . D-alanine is considered to be involved in the control of blood glucose levels .
Pharmacokinetics
Its use in the derivatization of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .
Result of Action
The result of this compound’s action is the successful determination of the enantiomers of Asp, Ser, and Ala . This is achieved through the separation of these amino acid enantiomers on a reversed-phase column, with their resolution values being higher than 2.14 .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the derivatization process involving this compound is carried out at room temperature , suggesting that temperature could be a significant environmental factor.
Biochemical Analysis
Biochemical Properties
Boc-D-Cys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the specific structure of this compound, which allows it to form bonds with other molecules in a highly selective manner .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the synthesis and secretion of hormones such as testosterone and melatonin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical context in which this compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function depend on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using the tert-butyloxycarbonyl (Boc) group, while the thiol group is protected using the trityl (Trt) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection .
Industrial Production Methods
In industrial settings, the production of N-tert-Butyloxycarbonyl-D-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc and Trt protecting groups can be removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Deprotection: Free cysteine with unprotected amino and thiol groups.
Scientific Research Applications
N-tert-Butyloxycarbonyl-D-cysteine has numerous applications in scientific research:
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOWOURWBDELG-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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